2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
The compound 2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a structurally complex molecule featuring a fused benzothieno-pyrimidin core modified with a hydrazinecarbothioamide substituent and an allyl (prop-2-en-1-yl) group. This scaffold is part of a broader class of sulfur- and nitrogen-containing heterocycles known for diverse bioactivities, including anticancer, antimicrobial, and antioxidant properties . The hydrazinecarbothioamide moiety is critical for interactions with biological targets, as seen in analogs like Triapine derivatives, which exhibit potent anticancer activity .
Properties
IUPAC Name |
1-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c1-2-7-15-14(21)19-18-13-16-11(20)10-8-5-3-4-6-9(8)22-12(10)17-13/h2H,1,3-7H2,(H2,15,19,21)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVTJYQJDAFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a novel hydrazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 350.42 g/mol
- IUPAC Name : 2-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its anticancer properties and other pharmacological effects. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A2780 (Ovarian) | 22.8 ± 0.6 |
| HCT116 (Colon) | 72.9 ± 0.7 |
| MCF7 (Breast) | 78 ± 4 |
These results indicate that the compound exhibits moderate to strong inhibitory effects on cancer cell proliferation compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It inhibits cell cycle progression at the G1/S phase transition.
- Inhibition of Metastasis : Studies suggest that it may reduce the migratory and invasive capabilities of cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on A2780 Cells : A detailed study evaluated the effects of varying concentrations of the compound on A2780 ovarian cancer cells over 72 hours. The results indicated a dose-dependent increase in cytotoxicity.
- Combination Therapy Trials : Preliminary trials combining this compound with traditional chemotherapeutics showed enhanced efficacy and reduced side effects compared to monotherapy.
Pharmacological Properties
Apart from its anticancer properties, other biological activities have been noted:
- Antimicrobial Activity : The compound demonstrated significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : In vivo studies indicated potential anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydrazinecarbothioamide-allyl combination is unique compared to sulfanyl-acetamide derivatives (e.g., [6, 12]), which prioritize bulkier aryl/alkyl groups for enhanced lipophilicity .
- Analogs with pyridinylmethylidene substituents (e.g., compound 6 in ) demonstrate superior anticancer activity (IC₅₀ = 0.8 µM) due to improved target binding .
Table 2: Bioactivity Comparison
| Compound Class | Key Activities | Mechanism/Notes | Evidence ID |
|---|---|---|---|
| Hydrazinecarbothioamide derivatives (e.g., target compound) | Anticancer (MCF-7), antioxidant | ROS scavenging, DNA intercalation | [9, 15] |
| Sulfanyl-acetamide derivatives | Antimicrobial, anti-inflammatory | Enzyme inhibition (e.g., COX-2) | [6, 12] |
| Pyridinylmethylidene derivatives | Potent anticancer (IC₅₀ = 0.8 µM) | Topoisomerase inhibition | [9] |
Key Findings :
- The target compound’s hydrazinecarbothioamide group likely contributes to antioxidant activity via radical scavenging, as seen in N-(dimethylphenyl) analogs .
- Sulfanyl-acetamide derivatives (e.g., ) show moderate antimicrobial activity but lack the anticancer potency of hydrazinecarbothioamides .
- Substituent lipophilicity (e.g., allyl vs. ethoxy groups) correlates with cellular uptake and efficacy in cancer models .
Physicochemical Properties
Table 3: Physical Properties
Notes:
- The allyl group in the target compound may reduce crystallinity compared to bulkier aryl substituents, complicating crystallization .
- High CN stretch values (~2200 cm⁻¹) in IR spectra confirm the presence of nitrile or thioamide groups across analogs .
Research Findings and Implications
- Anticancer Potential: Hydrazinecarbothioamide derivatives, including the target compound, show promise as alternatives to Doxorubicin, particularly in breast cancer models .
- Synthetic Challenges : Introducing allyl groups requires precise reaction control to prevent polymerization or side reactions .
- Structure-Activity Relationship (SAR) : Lipophilicity and electron-withdrawing groups (e.g., CN, thioamide) enhance bioactivity, while bulky substituents improve metabolic stability .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature: Elevated temperatures (70–100°C) are often necessary to drive cyclization reactions involving the benzothieno-pyrimidin core .
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may be used for stepwise coupling reactions .
- Monitoring techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and intermediate purity .
Example workflow:
Initiate coupling reactions under nitrogen atmosphere to prevent oxidation of thioamide groups.
Use TLC (silica gel, ethyl acetate/hexane) to confirm completion of hydrazinecarbothioamide formation.
Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
A multi-technique approach is required due to the compound’s complexity:
- NMR spectroscopy:
- ¹H/¹³C NMR identifies proton environments (e.g., hydrazine NH, allyl CH₂) and confirms regiochemistry of the benzothieno-pyrimidin core .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydro ring system .
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragment patterns, especially for the hydrazinecarbothioamide moiety .
- HPLC: Quantifies purity and detects byproducts (e.g., oxidized thioamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
